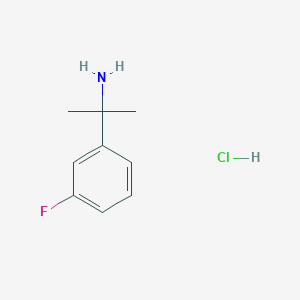

2-(3-Fluorophenyl)propan-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXOAYCHHIFQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis pathway of 2-(3-Fluorophenyl)propan-2-amine hydrochloride"

An In-depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a tertiary carbinamine of interest to researchers in medicinal chemistry and drug development. The document outlines two primary, robust synthetic strategies, grounded in fundamental organic chemistry principles. Each pathway is analyzed from a retrosynthetic perspective, with detailed mechanistic discussions and practical, field-proven experimental protocols.

Introduction and Strategic Overview

2-(3-Fluorophenyl)propan-2-amine, and its hydrochloride salt[1][2], is a substituted α,α-dimethylbenzylamine derivative. The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical and pharmacological properties, making it a valuable building block. The core challenge in its synthesis lies in the efficient construction of the quaternary carbon center attached to the nitrogen atom. This guide explores two principal and validated approaches to achieve this:

-

Pathway A: Reductive Amination of a Propanone Precursor. This is a highly convergent and widely utilized strategy that builds the amine directly from a corresponding ketone.

-

Pathway B: The Ritter Reaction from a Tertiary Alcohol. This classic method offers an alternative route via a carbocation intermediate, showcasing a different fundamental transformation.

A retrosynthetic analysis reveals the key precursors required for these approaches.

Retrosynthetic Analysis

A logical deconstruction of the target molecule, 2-(3-Fluorophenyl)propan-2-amine, points directly to two key intermediates: 3-Fluorophenylacetone (for Pathway A) and 2-(3-Fluorophenyl)propan-2-ol (for Pathway B). Both intermediates are readily accessible from the common starting material, 3'-Fluoroacetophenone.

Caption: Retrosynthetic analysis of the target amine.

Synthetic Pathways and Mechanistic Discussion

This section details the forward synthesis for each proposed pathway, explaining the rationale behind the chosen reactions and conditions.

Pathway A: Reductive Amination of 3-Fluorophenylacetone

This is arguably the most direct route to the target amine. It involves the initial synthesis of the key ketone intermediate, 3-Fluorophenylacetone[3][4][5], followed by its conversion to the amine via reductive amination.

Step 1: Synthesis of 3-Fluorophenylacetone

While 3-Fluorophenylacetone is commercially available, its synthesis from more fundamental precursors is instructive. A common laboratory-scale synthesis starts from 3'-Fluoroacetophenone[6][7][8]. One established method is analogous to the synthesis of other phenylacetones, involving a Darzens condensation followed by hydrolysis and decarboxylation, or via a nitropropene intermediate. For instance, a general procedure for a similar compound involves the reduction of a fluorinated 2-nitropropene derivative using iron powder in acidic conditions[9].

Step 2: Reductive Amination via the Leuckart-Wallach Reaction

The Leuckart reaction is a robust and classic method for the reductive amination of ketones, particularly well-suited for synthesizing α,α-disubstituted amines.[10][11][12] It utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.[10][13]

-

Mechanism: The reaction proceeds through the formation of an intermediate iminium ion. Formamide (or ammonia from the decomposition of ammonium formate) attacks the carbonyl carbon of 3-Fluorophenylacetone.[13] Subsequent dehydration yields a resonance-stabilized iminium cation. A hydride is then transferred from formate (or a related species), reducing the iminium ion to the N-formyl amine derivative. This N-formyl intermediate is then hydrolyzed under acidic or basic conditions to yield the final primary amine.[11]

Pathway B: Synthesis via the Ritter Reaction

The Ritter reaction provides an excellent alternative for creating tertiary carbinamines from tertiary alcohols.[14][15] This pathway avoids the direct handling of the ketone and proceeds through a stable tertiary carbocation intermediate.

Step 1: Synthesis of 2-(3-Fluorophenyl)propan-2-ol

The requisite tertiary alcohol, 2-(3-Fluorophenyl)propan-2-ol[16][17], is readily prepared from 3'-Fluoroacetophenone via a Grignard reaction. Treatment of the ketone with one equivalent of methylmagnesium bromide (CH₃MgBr) in an ethereal solvent, followed by an aqueous acidic workup, yields the tertiary alcohol with high efficiency.

Step 2: The Ritter Reaction

The Ritter reaction transforms the tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid, such as sulfuric acid.[14][18][19]

-

Mechanism: The strong acid protonates the hydroxyl group of the alcohol, which then departs as a water molecule. This generates a stable tertiary benzylic carbocation. The lone pair on the nitrogen of the nitrile (e.g., acetonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[18] This intermediate is subsequently attacked by water during the workup, leading to a tautomerization and hydrolysis sequence that produces an N-acetylated amine. Finally, this amide is hydrolyzed (typically under strong acid or base conditions) to afford the desired 2-(3-Fluorophenyl)propan-2-amine.

Visual Summary of Synthetic Pathways

Caption: Forward synthesis workflows for Pathways A and B.

Detailed Experimental Protocol: Leuckart-Wallach Synthesis (Pathway A)

This protocol describes the synthesis of 2-(3-Fluorophenyl)propan-2-amine from 3-Fluorophenylacetone.

Materials and Reagents:

-

3-Fluorophenylacetone (1.0 eq)

-

Ammonium formate (≥4.0 eq)

-

Formic acid (optional, to drive equilibrium)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets or concentrated solution)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and heating mantle

-

Separatory funnel and standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-Fluorophenylacetone (1.0 eq) and ammonium formate (4.0 eq). The large excess of ammonium formate serves as both the aminating agent and the reducing agent.

-

Thermal Reaction: Heat the mixture under reflux. The reaction temperature should be maintained between 160-185°C.[12] The reaction is typically monitored by TLC until the starting ketone is consumed (usually 6-12 hours). The mixture will become viscous as the reaction progresses.

-

Hydrolysis of the Formamide: After cooling to room temperature, slowly and cautiously add concentrated hydrochloric acid to the reaction mixture. This step should be performed in a well-ventilated fume hood as gas evolution may occur. Heat the acidified mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine to the primary amine salt.

-

Workup and Isolation (Free Base): Cool the mixture and make it strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution. This step must be done carefully in an ice bath to manage the exothermic neutralization. This process liberates the free amine.

-

Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-Fluorophenyl)propan-2-amine as an oil.

Final Step: Formation of the Hydrochloride Salt

-

Dissolve the crude amine free base in a minimal amount of a non-polar solvent like anhydrous diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether or bubble dry HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product, this compound.

Data Summary

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3'-Fluoroacetophenone | 3-F-Ph-C(=O)CH₃ | C₈H₇FO | 138.14 | 455-36-7[6][8] |

| 3-Fluorophenylacetone | 3-F-Ph-CH₂C(=O)CH₃ | C₉H₉FO | 152.17 | 1737-19-5[3][4] |

| 2-(3-Fluorophenyl)propan-2-ol | 3-F-Ph-C(OH)(CH₃)₂ | C₉H₁₁FO | 154.18 | 401-76-3[16][17] |

| 2-(3-Fluorophenyl)propan-2-amine | 3-F-Ph-C(NH₂)(CH₃)₂ | C₉H₁₂FN | 153.20 | 74702-89-9[20] |

| 2-(3-Fluorophenyl)propan-2-amine HCl | [3-F-Ph-C(NH₃⁺)(CH₃)₂]Cl⁻ | C₉H₁₃ClFN | 189.66 | 689232-61-9[1] |

References

-

3-Fluorophenylacetone | 1737-19-5 | FF63216 - Biosynth.

-

Preparation of Tertiary Alkyl Carbinamines, Propargylamines, and α-Heteroarylamines by Ketone-Based Aminoalkylation | The Journal of Organic Chemistry - ACS Publications.

-

Highly Functionalized tertiary-Carbinols and Carbinamines from the Asymmetric γ-Alkoxyallylboration of Ketones and Ketimines with the Borabicyclodecanes | Organic Letters - ACS Publications.

-

Highly functionalized tertiary-carbinols and carbinamines from the asymmetric γ-alkoxyallylboration of ketones and ketimines with the borabicyclodecanes - PubMed.

-

US5306821A - Process for the preparation of tertiary carbinamines - Google Patents.

-

Ritter reaction - Wikipedia.

-

Ritter Reaction - Organic Chemistry.

-

3-Fluorophenylacetone (CAS 1737-19-5) - Cayman Chemical.

-

Leuckart reaction - Wikipedia.

-

This compound - AbacipharmTech-Global Chemical supplier.

-

3-Fluorophenylacetone | C9H9FO | CID 137185 - PubChem - NIH.

-

3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem.

-

3'-Fluoroacetophenone | 455-36-7 - ChemicalBook.

-

3'-Fluoroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

-

3'-Fluoroacetophenone 99 455-36-7 - Sigma-Aldrich.

-

3'-Fluoroacetophenone 455-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

This compound, min 95%, 100 mg.

-

2-(3-FLUOROPHENYL)PROPAN-2-AMINE [P98934] - ChemUniverse.

-

2-(3-fluorophenyl)propan-2-ol | 401-76-3 | ChemScene.

-

2-(3-fluorophenyl)propan-2-ol - ChemicalBook.

-

2-Fluorophenylacetone synthesis - ChemicalBook.

-

The Ritter reaction is especially valuable for the synthesis of 3^{ \cir.. - Filo.

-

Leuckart reaction - Sciencemadness Wiki.

-

Ritter Reaction - Organic Chemistry Portal.

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

-

US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Fluorophenylacetone | 1737-19-5 | FF63216 | Biosynth [biosynth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 3-Fluorophenylacetone | C9H9FO | CID 137185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3'-Fluoroacetophenone | 455-36-7 [chemicalbook.com]

- 8. 3′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Fluorophenylacetone synthesis - chemicalbook [chemicalbook.com]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 13. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 14. Ritter reaction - Wikipedia [en.wikipedia.org]

- 15. The Ritter reaction is especially valuable for the synthesis of 3^{ \cir.. [askfilo.com]

- 16. chemscene.com [chemscene.com]

- 17. 2-(3-FLUOROPHENYL)PROPAN-2-OL CAS#: 401-76-3 [m.chemicalbook.com]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. Ritter Reaction [organic-chemistry.org]

- 20. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS Number: 689232-61-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)propan-2-amine hydrochloride, with CAS number 689232-61-9, is a synthetic organic compound of significant interest in modern medicinal chemistry. Structurally, it is a fluorinated analog of phenethylamine, placing it in a class of compounds with known psychoactive and pharmacological properties. More specifically, its classification as a "Protein Degrader Building Block" by chemical suppliers points to its primary utility in the burgeoning field of targeted protein degradation (TPD). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its biological context, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 689232-61-9 | Multiple |

| Molecular Formula | C₉H₁₃ClFN | PubChem[1] |

| Molecular Weight | 189.66 g/mol | PubChem[1] |

| Appearance | White to off-white solid (inferred) | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO (as a hydrochloride salt) | General Knowledge |

| Melting Point | Not explicitly reported. | - |

| Boiling Point | Not explicitly reported. | - |

| Storage | Store at room temperature in a dry, well-ventilated place. | Supplier Data |

Structural Elucidation: The structure features a phenyl ring substituted with a fluorine atom at the meta-position, and a propan-2-amine hydrochloride moiety. The fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions with biological targets. The hydrochloride salt form enhances its stability and aqueous solubility, making it easier to handle and use in subsequent chemical reactions.

Synthesis of this compound

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3-Fluorophenyl)ethan-1-one

-

To a solution of 3-fluorobenzaldehyde in anhydrous diethyl ether, add methylmagnesium bromide (1.1 equivalents) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-fluorophenyl)ethanol.

-

Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 equivalents).

-

Stir the mixture at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel and celite, and concentrate the filtrate to obtain 1-(3-fluorophenyl)ethan-1-one.

Step 2: Reductive Amination to form 2-(3-Fluorophenyl)propan-2-amine

-

In a sealed vessel, dissolve 1-(3-fluorophenyl)ethan-1-one in methanol.

-

Add ammonium chloride (10 equivalents) and a 7N solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 equivalents) in portions.

-

Seal the vessel and heat to 60-70 °C for 12-24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude 2-(3-fluorophenyl)propan-2-amine in anhydrous diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether (2M) until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Biological Context and Potential Mechanism of Action

As a fluorinated amphetamine analog, this compound is predicted to have activity within the central nervous system. Amphetamines and their analogs are known to act as monoamine releasing agents, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. They can also inhibit the reuptake of these neurotransmitters.

The primary mechanism of action for such compounds involves their uptake into presynaptic neurons via monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to an increase in their cytoplasmic concentration and subsequent reverse transport out of the neuron into the synaptic cleft. This results in an overall increase in synaptic levels of dopamine, norepinephrine, and serotonin, leading to stimulant effects.

The 3-fluoro substitution on the phenyl ring can influence the compound's potency and selectivity for the different monoamine transporters compared to its non-fluorinated counterpart.

Application in Targeted Protein Degradation (TPD)

The most significant application for this compound is as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

A PROTAC consists of three components:

-

A ligand that binds to the POI.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound serves as a versatile precursor for the "warhead" or POI-binding ligand, or as a component of the linker. The primary amine group provides a convenient handle for further chemical modification and attachment to the rest of the PROTAC molecule.

Figure 2: General mechanism of action of a PROTAC utilizing a building block derived from this compound.

Workflow for PROTAC Synthesis using this compound

Figure 3: A simplified workflow for the synthesis and evaluation of a PROTAC using this compound.

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, it should be handled with care, assuming it is a hazardous substance. The following precautions are based on safety data sheets for structurally related compounds.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound (CAS 689232-61-9) is a valuable building block for medicinal chemists and drug discovery scientists. Its structural relationship to amphetamine analogs suggests potential bioactivity, while its primary utility lies in its application in the synthesis of PROTACs for targeted protein degradation. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic route, its biological context, and its role in the development of novel therapeutics, based on available information and established scientific principles. As with any research chemical, it should be handled with appropriate safety precautions.

References

-

PubChem. 4-Fluoroamphetamine hydrochloride. [Link]

- Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

This technical guide delves into the physicochemical properties of 2-(3-Fluorophenyl)propan-2-amine hydrochloride, a compound of interest within the broader class of fluorinated phenethylamines. It is crucial to acknowledge at the outset that this specific molecule, identified by CAS Number 689232-61-9, is a less-studied structural isomer of more well-documented psychoactive compounds. Consequently, a significant portion of the available data is computational or inferred from analogous structures. This guide is structured to provide a robust framework for researchers, transparently distinguishing between established data, predicted properties, and proposed methodologies. Our objective is to equip scientists with the foundational knowledge and practical tools necessary for the rigorous scientific investigation of this compound, emphasizing the principles of self-validating experimental design and authoritative scientific grounding.

Chemical Identity and Structural Elucidation

This compound is a synthetic compound belonging to the amphetamine family. Structurally, it is a primary amine with a phenylpropane skeleton. The key features of its molecular architecture are a fluorine atom substituted at the meta-position (position 3) of the phenyl ring and a gem-dimethyl group at the second carbon of the propane chain, which also bears the amine group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-fluorophenyl)propan-2-amine;hydrochloride | |

| CAS Number | 689232-61-9 | [1][2] |

| Molecular Formula | C₉H₁₃ClFN | [3] |

| Molecular Weight | 189.66 g/mol | [3] |

| Canonical SMILES | CC(C)(C1=CC(=CC=C1)F)N.Cl | [3] |

| InChI Key | XJXOAYCHHIFQRA-UHFFFAOYSA-N | [3] |

| Physical Form | Solid, powder (reported by vendors) |

Physicochemical Characteristics: A Blend of Predicted and Inferred Data

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Remarks and Scientific Rationale |

| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point, characteristic of hydrochloride salts of amines. |

| Boiling Point | Not available | Not applicable as it is a salt; would likely decompose at high temperatures. |

| pKa (amine) | ~9-10 | The primary amine group is expected to have a pKa in this range, similar to other phenethylamine derivatives. This is a critical parameter for understanding its behavior in physiological and chromatographic systems. |

| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | The fluorine atom increases lipophilicity compared to the non-fluorinated analogue. This value suggests moderate lipid solubility and the potential to cross the blood-brain barrier.[4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | This value, indicative of the polar surface area, suggests good potential for oral bioavailability and cell permeability.[3] |

| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar organic solvents. | As a hydrochloride salt, it is expected to be soluble in polar protic solvents. The solubility in DMSO is also anticipated to be good, facilitating in vitro assay preparation. |

Synthesis Pathway: A Proposed Methodological Approach

While specific synthesis routes for this compound are not widely published, a plausible and efficient method is the Ritter reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis. A proposed workflow is outlined below.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-(3-Fluorophenyl)propan-2-ol

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromofluorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Add a solution of acetone in anhydrous THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(3-fluorophenyl)propan-2-ol.

Step 2: Ritter Reaction and Hydrolysis to form 2-(3-Fluorophenyl)propan-2-amine

-

To a stirred solution of 2-(3-fluorophenyl)propan-2-ol in acetonitrile, add concentrated sulfuric acid dropwise at a temperature maintained below 10°C.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, the N-acetyl derivative, is filtered, washed with water, and dried.

-

Reflux the crude N-(1-(3-fluorophenyl)-1-methylethyl)acetamide in an excess of aqueous hydrochloric acid for several hours.

-

Cool the solution and wash with diethyl ether to remove any unreacted starting material.

-

Make the aqueous layer basic with a concentrated solution of sodium hydroxide.

-

Extract the liberated amine with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous potassium carbonate, and evaporate the solvent to yield 2-(3-fluorophenyl)propan-2-amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-(3-fluorophenyl)propan-2-amine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Methodologies for Characterization and Quantification

The following are proposed analytical methods for the characterization and quantification of this compound. These methods are based on standard procedures for phenethylamine derivatives and would require validation for this specific compound.[5]

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and for quantification in various matrices.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: A suitable gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. For example, 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 261 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Diagram of Analytical Workflow

Caption: Proposed analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: For the identification and confirmation of the compound, particularly in complex matrices.

Proposed GC-MS Method:

-

Column: A non-polar column such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

-

Sample Preparation: The hydrochloride salt is not volatile. Therefore, derivatization (e.g., acetylation or silylation) or analysis of the free base after extraction is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: For the unambiguous structural elucidation of the molecule.

Expected ¹H NMR Signals (in D₂O):

-

Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

-

Methyl protons: A singlet at approximately δ 1.5-1.7 ppm, integrating to 6 protons.

Expected ¹³C NMR Signals:

-

Aromatic carbons: Multiple signals in the range of δ 110-165 ppm. The carbon attached to the fluorine will show a large coupling constant.

-

Quaternary carbon (C-amine): A signal around δ 50-60 ppm.

-

Methyl carbons: A signal around δ 25-30 ppm.

Expected ¹⁹F NMR Signals:

-

A single resonance for the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

Purpose: To identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions (as KBr pellet):

-

N-H stretch (amine salt): A broad band in the region of 2400-3200 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

N-H bend (amine salt): Around 1500-1600 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the region of 1450-1600 cm⁻¹.

-

C-F stretch: A strong absorption in the range of 1000-1300 cm⁻¹.

Pharmacological and Toxicological Profile: An Extrapolation from Analogues

There is a lack of specific pharmacological and toxicological data for this compound. However, based on its structural similarity to other fluorinated amphetamines, a profile can be inferred.[6][7] Fluorination of amphetamines can alter their potency, duration of action, and selectivity for different monoamine transporters (dopamine, norepinephrine, and serotonin).

-

Expected Pharmacological Action: As a stimulant of the central nervous system, it is likely to act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters.[6] The position of the fluorine atom and the gem-dimethyl group may influence its selectivity and potency at the dopamine, norepinephrine, and serotonin transporters.

-

Potential for Abuse: Given its structural relationship to amphetamine, there is a potential for abuse.

-

Toxicology: The toxicological profile is unknown. Research on other fluorinated amphetamines suggests that neurotoxicity can be a concern.[8]

It is imperative that any research into the biological effects of this compound be conducted with appropriate ethical and safety considerations.

Stability and Storage

-

Stability: As a hydrochloride salt, this compound is expected to be more stable than its free base form. It should be protected from moisture and light. Long-term stability studies have not been reported.

-

Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a compound for which there is a notable absence of comprehensive, publicly available experimental data. This guide has sought to bridge this gap by providing a detailed overview of its known and predicted properties, along with robust, scientifically-grounded proposals for its synthesis and analysis. It is our hope that this document will serve as a valuable resource for researchers, enabling them to approach the study of this and other novel compounds with a framework that is both innovative and methodologically sound. The pursuit of knowledge in this area must be accompanied by a commitment to rigorous experimental validation and safety.

References

-

Grokipedia. (n.d.). 2-Fluoroamphetamine. Retrieved from [Link]

- Dubin, R. E., Reiffenstein, R. J., Baker, G. B., Coutts, R. T., & Benderly, A. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.

-

Grokipedia. (n.d.). 2-Fluoromethamphetamine. Retrieved from [Link]

-

Reddit. (2018). Fluorinated Amphetamines and Neurotoxicity. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Fluoroamphetamine. Retrieved from [Link]

-

American Elements. (n.d.). 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

- Nagren, K., Halldin, C., Swahn, C. G., & Långström, B. (1992). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear medicine and biology, 19(3), 353–360.

- Rösner, P., Quednow, B., Girreser, U., & Junge, T. (2005). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs).

-

Arkat USA. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluorophenyl)propan-1-amine. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and.... Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 689232-61-9|2-(3-氟苯基)丙基-2-胺盐酸盐. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

- Schifano, F., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.

-

Taylor & Francis Online. (2007). Facile Synthesis of 1‐Aryl‐2‐propanones from Aromatic Amine. Retrieved from [Link]

- Lesiak, A. D., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 689232-61-9|this compound|BLD Pharm [bldpharm.com]

- 3. 689232-61-9|this compound| Ambeed [ambeed.com]

- 4. chemscene.com [chemscene.com]

- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

A Technical Guide to the Structural Analogs of 2-(3-Fluorophenyl)propan-2-amine: Synthesis, Characterization, and Structure-Activity Relationships

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This technical guide provides an in-depth exploration of the structural analogs of 2-(3-fluorophenyl)propan-2-amine, a core scaffold with significant potential in medicinal chemistry. As a substituted phenethylamine, this molecule serves as a foundational template for developing novel psychoactive agents, particularly those targeting monoamine transporters. We will dissect the key structural components of the parent molecule, detail synthetic strategies for analog development, and outline robust protocols for pharmacological characterization. By integrating synthetic chemistry with functional biology, this guide aims to elucidate the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, offering a roadmap for the rational design of next-generation therapeutic agents.

Introduction: The Phenethylamine Scaffold and the Role of Fluorination

The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the basis for a vast array of neurologically active compounds. Its derivatives are known to interact with monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—which are pivotal in regulating mood, attention, and executive function.[1] The parent compound, 2-(3-fluorophenyl)propan-2-amine, is a structural analog of amphetamine, characterized by two key modifications: a fluorine atom on the phenyl ring and gem-dimethyl substitution on the alpha-carbon of the ethylamine side chain.

The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence metabolic stability by blocking sites susceptible to oxidative metabolism and can alter the acidity of nearby protons, affecting receptor-ligand interactions. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of biological activity.[2][3]

This guide will systematically explore the design, synthesis, and evaluation of analogs based on this fluorinated scaffold, providing the technical foundation necessary for researchers to innovate within this chemical space.

Core Molecular Architecture and Strategies for Analog Design

The structure of 2-(3-fluorophenyl)propan-2-amine offers several key points for chemical modification to probe the structure-activity landscape. A systematic approach to analog design involves modifying each component of the molecule to understand its contribution to biological activity.

-

The Phenyl Ring: The aromatic ring is a primary site for modification. Altering the position of the fluorine atom (e.g., to the 2- or 4-position) or introducing additional substituents (e.g., chlorine, methoxy groups) can modulate selectivity and potency at monoamine transporters.[4][5]

-

The Propan-2-amine Backbone: The gem-dimethyl group on the alpha-carbon sterically hinders metabolism by monoamine oxidase (MAO), typically increasing the duration of action. Modifications at this position are less common but could influence transporter interaction.

-

The Amine Group: The primary amine is crucial for interaction with monoamine transporters. N-alkylation (e.g., N-methylation to form an analog of methamphetamine) can significantly impact potency and the mechanism of action, often shifting a compound from a pure reuptake inhibitor to a monoamine releasing agent.[6]

The logical relationship for designing and evaluating these analogs is depicted in the workflow below.

Caption: Workflow for the design, synthesis, and evaluation of novel analogs.

Synthetic Pathways to 2-(Aryl)propan-2-amine Analogs

The synthesis of 2-(aryl)propan-2-amines can be achieved through several established routes. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring. A common and versatile method involves the Curtius rearrangement.[7][8]

Example Protocol: Synthesis via Curtius Rearrangement

This protocol describes a general pathway for synthesizing substituted 2-methyl-1-phenyl-2-propanamine compounds, which can be adapted for the 3-fluoro analog.

Step 1: Synthesis of 2-methyl-1-(substituted phenyl)-2-butyronitrile

-

Rationale: This step forms the core carbon skeleton. Using a strong base allows for the alkylation of isobutyronitrile with a substituted benzyl halide.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve isobutyronitrile in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (-78°C to 0°C).

-

Slowly add a strong organic base (e.g., Lithium diisopropylamide, LDA).

-

After stirring, add the desired substituted benzyl chloride (e.g., 3-fluorobenzyl chloride) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting nitrile by column chromatography.

Step 2: Hydrolysis to 2-methyl-1-(substituted phenyl)-2-butyric acid

-

Rationale: The nitrile is hydrolyzed to a carboxylic acid, which is the necessary precursor for the Curtius rearrangement.

-

Reflux the nitrile from Step 1 in a solution of a strong base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol/water mixture) at a high temperature (80°C - 220°C).[7]

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration and wash with cold water.

Step 3: Curtius Rearrangement and Amine Formation

-

Rationale: The Curtius rearrangement converts the carboxylic acid into an isocyanate intermediate, which is then hydrolyzed to the primary amine. This is a classic method for producing amines from carboxylic acids with the loss of one carbon atom.[8]

-

Convert the carboxylic acid to an acyl azide. This can be achieved by first forming the acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with sodium azide, or by direct reaction with diphenylphosphoryl azide (DPPA).

-

Gently heat the acyl azide in an inert solvent (e.g., toluene). The azide will rearrange to an isocyanate, releasing nitrogen gas.

-

Treat the isocyanate intermediate with aqueous acid (e.g., HCl) and heat to hydrolyze the isocyanate to the desired primary amine, which will be protonated as the hydrochloride salt.

-

Isolate the final product, 2-(3-fluorophenyl)propan-2-amine hydrochloride, through crystallization or other purification techniques.

Pharmacological Characterization: Elucidating the Mechanism of Action

The primary pharmacological targets for phenethylamine analogs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[9] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[9] Compounds can act as either reuptake inhibitors (blocking the transporter) or as releasing agents (reversing the direction of transport).[10][11]

Distinguishing between these mechanisms is crucial for understanding a compound's pharmacological profile. This is typically achieved using in vitro neurotransmitter uptake inhibition assays in cell lines stably expressing the human transporters (hDAT, hNET, hSERT) or in synaptosomal preparations.[12][13]

Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay

This protocol outlines a fluorescence-based method for assessing a compound's ability to inhibit monoamine transporter activity.[14][15]

1. Cell Culture and Plating:

-

Culture HEK-293 cells stably expressing hDAT, hNET, or hSERT in the appropriate growth medium.

-

The day before the assay, seed the cells into 96-well or 384-well black, clear-bottom microplates at an optimized density (e.g., 40,000-60,000 cells/well for 96-well plates) to ensure a confluent monolayer on the day of the experiment.[14]

2. Compound Preparation:

-

Prepare a dilution series of the test compounds (analogs) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Include a known inhibitor as a positive control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

3. Assay Procedure:

-

Wash the cell monolayer with assay buffer.

-

Add the diluted test compounds to the wells and pre-incubate for a set time (e.g., 10-30 minutes) at 37°C.[16]

-

Initiate the uptake reaction by adding a fluorescent substrate that mimics the natural neurotransmitter (available in commercial kits).[14][15]

-

Immediately add a masking dye that quenches the fluorescence of the extracellular substrate. This ensures that only the signal from the intracellularly transported substrate is measured.

-

Transfer the plate to a fluorescence plate reader capable of bottom-reading.

4. Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes).

-

The rate of fluorescence increase is proportional to the transporter activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).

The interaction between the analog and the monoamine transporter is a key step in its mechanism of action.

Caption: Interaction of analogs with the monoamine transporter system.

Structure-Activity Relationship (SAR) Analysis

By synthesizing a matrix of analogs and evaluating their IC₅₀ values at DAT, NET, and SERT, a clear SAR can be established. This allows for the rational design of compounds with desired potency and selectivity profiles.

Key SAR Observations in Phenethylamines:

-

Ring Substitution: Halogen substitution at the para position of the phenyl ring often enhances affinity for SERT.[17][18][19] The effect of meta or ortho substitution, as in the parent compound, can vary and must be empirically determined.

-

N-Alkylation: N-methylation generally increases potency as a releasing agent compared to the primary amine. Larger N-alkyl groups can decrease activity.

-

Alpha-Alkylation: The gem-dimethyl group on the alpha-carbon, as in 2-(3-fluorophenyl)propan-2-amine, provides steric bulk that prevents metabolism by MAO but may also influence how the molecule docks within the transporter binding site.

Table 1: Hypothetical IC₅₀ Data for a Series of Analogs

| Compound ID | Phenyl Substitution | N-Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Profile |

| Parent | 3-Fluoro | -H | 250 | 150 | 800 | NET > DAT > SERT |

| Analog A | 4-Fluoro | -H | 400 | 300 | 120 | SERT > NET > DAT |

| Analog B | 3-Fluoro | -CH₃ | 80 | 50 | 650 | NET > DAT > SERT (Enhanced Potency) |

| Analog C | 3-Chloro | -H | 200 | 120 | 750 | NET > DAT > SERT |

| Analog D | 3,4-Dichloro | -H | 150 | 90 | 50 | NET/SERT > DAT |

This systematic approach allows researchers to fine-tune the molecular structure to achieve specific pharmacological goals, whether it be developing a selective norepinephrine reuptake inhibitor (NRI), a dopamine-norepinephrine releasing agent (DNRA), or a compound with a more balanced profile.

Conclusion and Future Directions

The 2-(3-fluorophenyl)propan-2-amine scaffold represents a fertile ground for the discovery of novel central nervous system agents. The principles of medicinal chemistry, guided by systematic analog design and robust pharmacological evaluation, are paramount to unlocking its full potential. By understanding the intricate structure-activity relationships, researchers can rationally design molecules with tailored selectivity and potency for monoamine transporters. Future work should focus on exploring a wider range of substitutions on the phenyl ring and characterizing the functional activity (inhibitor vs. releaser) of promising compounds to build a comprehensive understanding of this important chemical class.

References

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P

-

2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride | CAS 1803591-81-2. American Elements. (URL: [Link])

-

2-Fluoromethamphetamine - Wikipedia. (URL: [Link])

-

De Ruiter, J. (n.d.). Synthetic Methods for Amphetamine. (URL: [Link])

-

Monoamine releasing agent - Wikipedia. (URL: [Link])

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. (URL: [Link])

-

Wang, S., Zhu, A., Paudel, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 199–208. (URL: [Link])

-

Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. (URL: [Link])

-

Kulkarni, A. S., et al. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology. (URL: [Link])

-

Gotor-Fernández, V., et al. (2020). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Catalysts. (URL: [Link])

-

Wang, S., Zhu, A., Paudel, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. (URL: [Link])

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. (URL: [Link])

-

Monoamine releasing agent - Grokipedia. (URL: [Link])

-

Monoamine Neurotransmitters and Psychopharmacology - Genomind. (2021). (URL: [Link])

-

Wang, S., Zhu, A., Paudel, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. (URL: [Link])

-

Gotor-Fernández, V., et al. (2020). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. ResearchGate. (URL: [Link])

-

Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (URL: [Link])

-

Vaškevičiūtė, K., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. (URL: [Link])

-

Fenethylline - Wikipedia. (URL: [Link])

-

Nichols, D. E., et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology. (URL: [Link])

-

Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. (URL: [Link])

-

Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology. (URL: [Link])

-

Vaškevičiūtė, K., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. (URL: [Link])

-

2-Fluoroamphetamine - Grokipedia. (URL: [Link])

Sources

- 1. genomind.com [genomind.com]

- 2. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. 2-(2-Fluorophenyl)propan-2-amine hydrochloride 74702-88-8 [sigmaaldrich.com]

- 6. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]

- 7. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 8. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pure.skku.edu [pure.skku.edu]

Technical Guide: In Vitro Pharmacological Profiling of 2-(3-Fluorophenyl)propan-2-amine hydrochloride

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

2-(3-Fluorophenyl)propan-2-amine hydrochloride, a structural analog of phentermine and the fluoroamphetamines, presents a compelling profile for investigation as a neuromodulatory agent.[1][2][3] Direct pharmacological data on this specific molecule is not extensively published, necessitating a predictive and methodological approach to its in vitro characterization. This guide provides a comprehensive framework for elucidating its mechanism of action, potency, and selectivity. Based on its structural similarity to known sympathomimetic amines, the primary hypothesis is that this compound functions as a monoamine transporter ligand, likely acting as a norepinephrine and dopamine releasing agent or reuptake inhibitor.[4][5] This document outlines the critical in vitro assays required to test this hypothesis, detailing the scientific rationale behind each experimental choice and providing validated, step-by-step protocols.

Introduction and Scientific Rationale

This compound belongs to the phenethylamine class. Its core structure is identical to the well-characterized anorectic agent phentermine, with the addition of a fluorine atom at the meta-position of the phenyl ring.[3][6] In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability and increase lipophilicity, which can facilitate passage across the blood-brain barrier.[2]

The pharmacology of its closest analogs provides a logical starting point for our investigation:

-

Phentermine: Functions primarily by stimulating the release of norepinephrine (NE) and, to a lesser extent, dopamine (DA).[5] This action in the hypothalamus is believed to suppress appetite.[4]

-

Positional Isomers (2-FA, 3-FA): Isomers like 2-fluoroamphetamine and 3-fluoroamphetamine are known central nervous system stimulants that act as monoamine releasing agents, with varying selectivity for dopamine, norepinephrine, and serotonin transporters.[1][2][7]

Therefore, the central scientific objective is to determine if this compound interacts with monoamine transporters (NET, DAT, and SERT) and to characterize the nature of this interaction—whether it is a competitive antagonist (blocker) or a substrate that induces reverse transport (releaser).

Proposed In Vitro Profiling Cascade

A tiered approach is recommended to systematically build a pharmacological profile. The workflow begins with confirming the primary targets and progresses to defining the functional activity.

Caption: Putative mechanism: Substrate-induced neurotransmitter release.

Conclusion

While direct published data on this compound is limited, a robust in vitro characterization is achievable through a systematic profiling cascade. The methodologies outlined in this guide, progressing from target affinity determination to functional mechanism-of-action studies, provide a scientifically rigorous framework. The anticipated pharmacological profile, based on its close structural relationship to phentermine and fluoroamphetamines, is that of a potent norepinephrine and dopamine releasing agent. This comprehensive in vitro analysis is a critical first step in determining the therapeutic potential and safety profile of this novel compound.

References

- Benchchem. (n.d.). 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride.

- Grokipedia. (n.d.). 2-Fluoroamphetamine.

- Cho, A. K., et al. (2011). Pharmacology and Toxicology of the Methamphetamine Isomers and Their N-Substituted Analogs. In The Amygdala - A Discrete Multitasking Manager. InTech.

-

Wikipedia. (2023). 3-Fluoroamphetamine. Retrieved from [Link]

-

Wikipedia. (2023). 2-Fluoroamphetamine. Retrieved from [Link]

-

Wikipedia. (2023). 2-Fluoromethamphetamine. Retrieved from [Link]

- AbacipharmTech. (n.d.). This compound.

- AdooQ Bioscience. (n.d.). This compound, min 95%, 100 mg.

- ChemScene. (n.d.). 2-(2-fluorophenyl)propan-2-amine hydrochloride.

- Roth, B. L., et al. (2004). The Multiplicity of Serotonin Receptors: Uselessly Diverse Molecules or an Embarrassment of Riches?. Neuroscientist, 10(4), 324-334.

-

U.S. Food and Drug Administration. (2011). Guidance on Phentermine Hydrochloride. Retrieved from [Link]

- Kelly, K. L., et al. (2020). Real-World Experience of the Efficacy and Safety of Phentermine Use in Adolescents. Childhood Obesity, 16(7), 504-510.

-

U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review and Evaluation for NDA 20-2088. Retrieved from [Link]

- Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734.

- Neumeyer, J. L., et al. (2012). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry Letters, 22(12), 4043-4047.

- Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4771, Phentermine. Retrieved from [Link]

- Lummis, S. C. R., et al. (2011). High-affinity fluorescent ligands for the 5-HT3 receptor. Bioorganic & Medicinal Chemistry Letters, 21(1), 343-346.

- Mohammadi, M., et al. (2022).

- Upadhyay, K., et al. (2023).

- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.

- Brust, P., et al. (2012). Use of 3-[¹⁸F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines.

- Dalton, J. T., et al. (2013). Targeting the binding function 3 (BF3) site of the androgen receptor through virtual screening. 2. development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives. Journal of Medicinal Chemistry, 56(1), 115-127.

- Lee, S. H., et al. (2022). Current Research Trends in the Application of In Vitro Three-Dimensional Models of Liver Cells. International Journal of Molecular Sciences, 23(4), 2049.

- Al-Masoudi, N. A., et al. (2023). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly synthesis of anti-inflammatory agent. Journal of Molecular Structure, 1270, 133930.

- Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

Sources

- 1. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 3. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Real-World Experience of the Efficacy and Safety of Phentermine Use in Adolescents: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

A Technical Guide to the Preliminary Toxicity Screening of 2-(3-Fluorophenyl)propan-2-amine hydrochloride: An In Silico and In Vitro Approach

Abstract

The progression of a novel chemical entity, such as 2-(3-Fluorophenyl)propan-2-amine hydrochloride, from discovery to a viable candidate for further development is contingent upon a rigorous and early assessment of its safety profile. With no publicly available toxicological data for this specific compound, a de novo screening strategy is imperative. This guide delineates a multi-tiered, scientifically robust framework for the preliminary toxicity screening of this compound. By integrating computational (in silico) toxicology with a targeted suite of in vitro assays, this approach prioritizes efficiency, ethical considerations, and the early identification of potential liabilities. We will detail the rationale and methodologies for assessing genotoxicity, cytotoxicity, and cardiotoxicity, adhering to internationally recognized standards such as the OECD Test Guidelines. The objective is to construct a foundational safety profile that enables informed, data-driven decisions in the early stages of the research and development pipeline.

Introduction: The Imperative for Early Safety Profiling

This compound is a substituted phenethylamine derivative. While its specific biological activities are not widely documented, its structural class warrants a careful toxicological evaluation. The modern paradigm in toxicology has shifted significantly from a heavy reliance on late-stage animal testing towards a model that emphasizes early, predictive screening using New Approach Methodologies (NAMs).[1] This shift is driven by the need to reduce costs, accelerate development timelines, and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

The U.S. Tox21 collaborative program exemplifies this paradigm shift, moving toward in vitro methods to prioritize compounds and develop predictive models for adverse health effects in humans.[2] In vitro toxicology screening is a pivotal tool for decreasing the attrition of novel drug candidates as they advance through the development process.[3] This guide, therefore, proposes a systematic, tiered approach, beginning with computational predictions and progressing to confirmatory biological assays.

Tier 1: In Silico Toxicity Prediction – A Predictive Foundation

The initial step in our screening cascade is the use of in silico, or computational, models. This approach is rapid, cost-effective, and requires no physical synthesis of the compound, making it an ideal first-pass filter.[1][4] The underlying principle is that a chemical's structure dictates its biological activity, allowing us to predict potential toxicities by comparing it to vast databases of known compounds.

Causality and Experimental Choices

We employ a dual-pronged computational strategy to maximize predictive power, as recommended by guidelines like the ICH M7 for mutagenicity assessment. This involves using two orthogonal (complementary) methods: one expert rule-based and one statistical-based.

-

Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models that correlate molecular structures with specific toxicological endpoints.[4][5] By analyzing the physicochemical properties and structural fragments of this compound, QSAR can predict liabilities such as mutagenicity, carcinogenicity, and organ-specific toxicities.[4]

-

Expert Rule-Based Systems (e.g., DEREK Nexus): These systems contain a knowledge base of structural alerts—molecular substructures known to be associated with specific toxicities. The presence of such an alert in our target molecule serves as a qualitative warning.

In Silico Screening Workflow

The workflow begins with generating a digital representation of the molecule and submitting it to various predictive models.

Caption: Workflow for in silico toxicity prediction.

Data Presentation and Interpretation

The results are summarized to guide subsequent testing. A positive finding, such as a structural alert for mutagenicity, does not condemn the molecule but significantly raises the priority for its experimental evaluation.

| Toxicology Endpoint | QSAR Prediction | Expert System Alert | Confidence Level | Recommendation |

| Bacterial Mutagenicity | Negative | No Alert | High | Proceed to in vitro Ames test for confirmation. |

| hERG Inhibition | Positive | Equivocal | Medium | Prioritize in vitro hERG assay. |

| Hepatotoxicity | Equivocal | No Alert | Low | Perform general cytotoxicity screen in HepG2 cells. |

| Carcinogenicity | Negative | No Alert | Medium | Monitor genotoxicity results closely. |

Tier 2: In Vitro Experimental Screening

Following the in silico assessment, a panel of in vitro assays is conducted to obtain the first biological data on the compound's effects. These assays are performed in cultured cells or bacteria and are designed to assess specific types of toxicity.[3][6]

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[7] The standard battery for regulatory submissions typically includes a bacterial gene mutation assay and a mammalian cell chromosome damage assay.

-

Causality: The Ames test is a widely used method to assess the mutagenic potential of chemicals.[8][9] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine).[8] The assay measures a substance's ability to cause mutations that restore the bacteria's ability to synthesize the amino acid, allowing them to grow on a nutrient-deficient medium.[9] The inclusion of a liver homogenate (S9 fraction) is crucial, as it simulates mammalian metabolism, enabling the detection of chemicals that become mutagenic only after metabolic activation.[10]

-

Step-by-Step Methodology:

-

Strain Preparation: Grow overnight cultures of appropriate bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

-

Metabolic Activation: Prepare an S9 mix using liver fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats, supplemented with co-factors (e.g., NADP, G6P).

-

Exposure: In separate tubes for each concentration and control, combine the test compound (dissolved in a suitable solvent like DMSO), the bacterial culture, and either phosphate buffer (for non-activation) or the S9 mix (for activation).

-

Plating: Add molten top agar to each tube, vortex gently, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

-

Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count.

-

Controls: Include a solvent control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA100/1535 without S9; 2-aminoanthracene for all strains with S9).

-

-

Causality: This assay detects damage to chromosomes or the mitotic apparatus.[12] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are left behind in the cytoplasm after cell division.[13][14] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity. The assay can be performed in various mammalian cell lines, such as human peripheral blood lymphocytes or CHO cells.[7]

-

Step-by-Step Methodology:

-

Cell Culture: Culture suitable cells (e.g., TK6 human lymphoblastoid cells) to an appropriate density.

-

Dose Selection: Determine treatment concentrations based on a preliminary cytotoxicity test (e.g., aiming for a top concentration that induces ~50% cytotoxicity). Use at least three analyzable concentrations.[7]

-

Treatment: Expose cell cultures to the test compound for a short duration (e.g., 3-6 hours) with and without S9 mix, followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.

-

Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis during or after treatment.[13]

-

Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[7]

-

Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the solvent control using appropriate statistical methods. A dose-dependent and statistically significant increase indicates a positive result.

-

Controls: Use a solvent control and appropriate positive controls (e.g., Mitomycin C without S9; Cyclophosphamide with S9).

-

Cytotoxicity Assessment

-

Causality: Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death.[15] This data provides a therapeutic window and is essential for designing the concentrations used in more complex assays like the genotoxicity tests. We recommend a multi-parametric approach to distinguish between different mechanisms of cell death.

-

Step-by-Step Methodology (Multiplexed Assay):

-

Cell Plating: Seed a relevant human cell line (e.g., HepG2, a liver-derived cell line, to assess potential hepatotoxicity) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.

-

LDH Release Assay (Membrane Integrity):

-

Transfer a small aliquot of the cell culture supernatant to a new plate.

-

Add the Lactate Dehydrogenase (LDH) assay reagent, which contains a substrate that is converted into a colored formazan product by LDH released from damaged cells.[16]

-

Incubate and measure the absorbance (e.g., at 490 nm).[16] Increased absorbance correlates with increased cell membrane damage.[17]

-

-

MTT Assay (Metabolic Activity):

-

To the remaining cells in the original plate, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[6][18] Dead cells lose this ability.[19]

-

Incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance (e.g., at 570 nm). Decreased absorbance correlates with reduced cell viability.

-

-

Data Analysis: For both assays, calculate the percentage of cytotoxicity or viability relative to vehicle-treated controls. Plot the data to determine the IC50 (the concentration that causes 50% of the maximal effect).

-

| Assay | Endpoint Measured | Hypothetical IC50 (µM) |

| LDH Release | Membrane Integrity | > 100 |

| MTT | Metabolic Activity | 85 |

Cardiotoxicity Assessment: hERG Channel Inhibition

-

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[20] Therefore, assessing a compound's activity at the hERG channel is a critical safety checkpoint in early drug development. Automated patch clamp is the gold-standard method for this assessment.[21]

-

Step-by-Step Methodology (Automated Patch Clamp):

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[20][21]

-

System Setup: Prime an automated patch clamp system (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular recording solutions.[20]

-

Cell Sealing: Cells are captured on the measurement plate, and a high-resistance "gigaseal" is formed between the cell membrane and the aperture.

-

Whole-Cell Configuration: The cell membrane is ruptured to achieve whole-cell configuration, allowing control over the intracellular environment and measurement of ion channel currents.

-

Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current. This typically involves a depolarization step to open the channels followed by a repolarization step to measure the characteristic "tail current."[21]

-

Compound Application: After establishing a stable baseline current, apply the vehicle control followed by sequentially increasing concentrations of this compound.[20]

-

Data Acquisition: Record the hERG current at each concentration.

-

Data Analysis: Measure the tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Plot the concentration-response curve to determine the IC50 value.

-

Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are run in parallel.[20]

-

Integrated Data Synthesis and Decision-Making Framework

The true value of this screening cascade lies in the integration of all data points to form a cohesive preliminary risk assessment. No single data point is evaluated in isolation.

Caption: A logical framework for integrating toxicity data.